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Compound of Interest

Compound Name: 5,6-Dimethoxypicolinaldehyde

Cat. No.: B169520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 5,6-
dimethoxypicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry
and organic synthesis. This document outlines a plausible synthetic route and presents a
detailed analysis of its expected spectroscopic characteristics. While a complete, peer-
reviewed experimental dataset for this specific molecule is not readily available in the public
domain, this guide consolidates available information and predictive analysis to serve as a
valuable resource.

Molecular Structure and Properties

5,6-Dimethoxypicolinaldehyde possesses a pyridine ring substituted with an aldehyde group
at the 2-position and two methoxy groups at the 5- and 6-positions.

Property Value Source
Molecular Formula CsHoNO3 [1][2]
Molecular Weight 167.16 g/mol [1112]
CAS Number 106331-68-4 [11[2]
Predicted Boiling Point 257.7£35.0 °C [3]
Predicted Density 1.174+0.06 g/cm3 [3]
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Synthesis Protocol

A viable synthetic route to 5,6-dimethoxypicolinaldehyde involves the oxidation of the
corresponding alcohol, (5,6-dimethoxypyridin-2-yl)methanol.[4] This method is a standard and
effective way to produce pyridine aldehydes.

Experimental Protocol: Oxidation of (5,6-
dimethoxypyridin-2-yl)methanol

Materials:

(5,6-dimethoxypyridin-2-yl)methanol

Manganese dioxide (activated)

Dichloromethane (DCM), anhydrous

Magnesium sulfate (anhydrous)

Silica gel for column chromatography

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

To a solution of (5,6-dimethoxypyridin-2-yl)methanol in anhydrous dichloromethane, add an
excess of activated manganese dioxide (approximately 5-10 equivalents).

« Stir the resulting suspension vigorously at room temperature.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

» Upon completion, filter the reaction mixture through a pad of Celite® to remove the
manganese dioxide, washing the filter cake with dichloromethane.

o Combine the filtrate and washings and dry over anhydrous magnesium sulfate.
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« Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude
product.

» Purify the crude 5,6-dimethoxypicolinaldehyde by flash column chromatography on silica
gel using a hexanes-ethyl acetate gradient.

o Combine the fractions containing the pure product and concentrate under reduced pressure
to yield 5,6-dimethoxypicolinaldehyde as a solid.

(5,6-dimethoxypyridin-2-yl)methanol (Mag(zja}ljo(?m) ngggg?rgtin I—>| Column Chromatography |—> 5,6-Dimethoxypicolinaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 5,6-Dimethoxypicolinaldehyde.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for 5,6-
dimethoxypicolinaldehyde based on its chemical structure and data from analogous
compounds.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) data has been reported in a patent,
providing a key piece of experimental evidence for the molecular weight of the compound.[4]

Parameter Observed Value
Retention Time (t_R) 0.61 min
[M+H]* 168.00

This observed [M+H]* value is consistent with the calculated molecular weight of 167.16 g/mol
for the molecular formula CsHoNOs.
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[M]+
m/z = 167
+ H;/ He i -CHN-CHO - «OCH3
[M+H]+ [M-H]+ [M-CH3]+ [M-CHQ]J+ [M-OCH3]+
m/z = 168 m/z = 166 m/z = 152 m/z = 138 m/z = 136
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Caption: Predicted key mass spectrometry fragments.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H NMR spectrum of 5,6-dimethoxypicolinaldehyde would exhibit distinct
signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and
the protons of the two methoxy groups.

Predicted Chemical

. Multiplicity Integration Assignment

Shift (8, ppm)
~9.9 Singlet 1H Aldehyde (-CHO)
~7.4 Doublet 1H H-4
~6.9 Doublet 1H H-3

_ Methoxy (-OCHs) at
~3.9 Singlet 3H

C-6

) Methoxy (-OCHs) at

~3.8 Singlet 3H

C-5

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 13C NMR spectrum will show eight distinct carbon signals, corresponding to the
eight carbon atoms in the molecule.
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Predicted Chemical Shift (8, ppm) Assighment

~192 Aldehyde (C=0)

~160 C-6 (attached to OCHs5)
~150 C-2 (attached to CHO)
~145 C-5 (attached to OCHs)
~120 C-4

~110 C-3

~56 Methoxy (-OCHs) at C-6
~55 Methoxy (-OCH?s) at C-5

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and
aromatic functionalities.

Predicted Wavenumber

Intensity Assignment
(cm™)
~2820 and ~2720 Medium C-H stretch (aldehyde)
~1700 Strong C=0 stretch (aldehyde)

] C=C and C=N stretching
~1600, ~1470 Medium o
(aromatic ring)

~1250, ~1050 Strong C-O stretch (methoxy groups)

Logical Workflow for Structure Elucidation

The comprehensive structure elucidation of an unknown compound like 5,6-
dimethoxypicolinaldehyde follows a logical workflow, integrating data from multiple analytical
techniques.
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Caption: Logical workflow for structure elucidation.

Conclusion

The structure of 5,6-dimethoxypicolinaldehyde can be confidently assigned based on a

combination of synthesis from a known precursor and a predictive analysis of its spectroscopic

data. The presence of key functional groups is indicated by characteristic IR absorptions, and

the precise arrangement of atoms is determined by the chemical shifts and coupling patterns in

1H and 13C NMR spectra. The molecular weight is confirmed by mass spectrometry. This guide

provides a solid foundation for researchers working with this and related substituted pyridine

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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